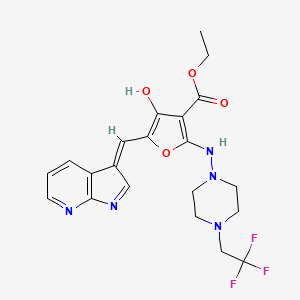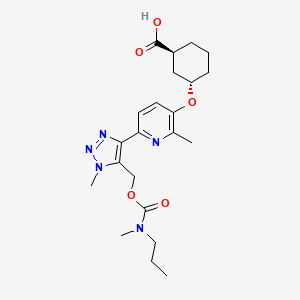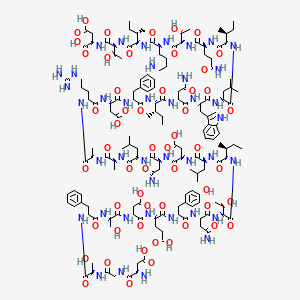![molecular formula C19H14Cl2F3N5O2 B10827788 N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10827788.png)
N-(3,5-dichloro-4-{[6-(methylamino)pyrimidin-4-yl]oxy}phenyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK329 is a potent and selective inhibitor of the cardiac-specific kinase known as cardiac troponin I-interacting kinase. This compound is derived from the scaffold of the multi-kinase inhibitor sorafenib. It exhibits significant selectivity for cardiac troponin I-interacting kinase over other kinases such as vascular endothelial growth factor receptor 2, p38 alpha, and B-Raf .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GSK329 involves the formation of a diarylurea structure. The key steps include the reaction of 3,5-dichloro-4-[(6-methylamino-4-pyrimidinyl)oxy]phenylamine with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the desired urea derivative .
Industrial Production Methods: Industrial production of GSK329 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: GSK329 primarily undergoes substitution reactions due to the presence of reactive functional groups such as chloro and trifluoromethyl groups. These reactions are facilitated by the electron-withdrawing nature of these groups, making the aromatic ring more susceptible to nucleophilic attack .
Common Reagents and Conditions: Common reagents used in the reactions involving GSK329 include bases such as sodium hydroxide and potassium carbonate, which facilitate the substitution reactions. Solvents like dimethyl sulfoxide and ethanol are often used to dissolve the reactants and provide a suitable medium for the reactions .
Major Products Formed: The major products formed from the reactions involving GSK329 depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can lead to the formation of various substituted derivatives of GSK329 .
Scientific Research Applications
GSK329 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool compound to study the inhibition of cardiac-specific kinases. In biology, it is used to investigate the role of cardiac troponin I-interacting kinase in cellular processes. In medicine, GSK329 has shown potential in reducing infarct size, reactive oxygen species levels, and p38 activation in models of ischemia/reperfusion cardiac injury .
Mechanism of Action
GSK329 exerts its effects by selectively inhibiting the activity of cardiac troponin I-interacting kinase. This inhibition leads to a reduction in oxidative stress, injury, and adverse remodeling in the ischemic heart. The molecular targets of GSK329 include the kinase domain of cardiac troponin I-interacting kinase, which is involved in the phosphorylation of cardiac troponin I .
Comparison with Similar Compounds
GSK329 is unique in its high selectivity for cardiac troponin I-interacting kinase compared to other kinases. Similar compounds include sorafenib, which is a multi-kinase inhibitor, but GSK329 exhibits greater selectivity for cardiac troponin I-interacting kinase. Other similar compounds include inhibitors of vascular endothelial growth factor receptor 2, p38 alpha, and B-Raf, but these compounds do not exhibit the same level of selectivity for cardiac troponin I-interacting kinase as GSK329 .
Properties
Molecular Formula |
C19H14Cl2F3N5O2 |
|---|---|
Molecular Weight |
472.2 g/mol |
IUPAC Name |
1-[3,5-dichloro-4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C19H14Cl2F3N5O2/c1-25-15-8-16(27-9-26-15)31-17-13(20)6-12(7-14(17)21)29-18(30)28-11-4-2-3-10(5-11)19(22,23)24/h2-9H,1H3,(H,25,26,27)(H2,28,29,30) |
InChI Key |
QOQADIYOLOHRAW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=N1)OC2=C(C=C(C=C2Cl)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[5-(difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B10827710.png)
![4-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827713.png)
![20-[[2,4-Dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827721.png)
![3-(2,4,6-trimethylphenyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole](/img/structure/B10827723.png)

![N,N'-(11-((2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)methyl)-11-methyl-3,6,9,13,16,19-hexaoxahenicosane-1,21-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide)](/img/structure/B10827739.png)

![N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide](/img/structure/B10827755.png)


![1-[4-Chloro-2,6-di(propan-2-yl)phenyl]-3-(3-propan-2-ylphenyl)sulfonylurea](/img/structure/B10827773.png)

![4-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827777.png)

